

Application Note: Mass Spectrometry Fragmentation of Methamphetamine Ethyl Carbamate

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Compound of Interest

Compound Name: *Methamphetamine ethyl
carbamate*

Cat. No.: *B15556799*

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Abstract

This document provides a detailed analysis of the predicted mass spectrometry fragmentation of **methamphetamine ethyl carbamate**, a derivative of methamphetamine. While specific experimental data for this exact compound is not widely published, this application note constructs a plausible fragmentation pathway based on established principles of mass spectrometry and data from analogous structures. Detailed, adaptable protocols for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis are presented. This information is intended to guide researchers in the identification and characterization of this compound in forensic and research settings.

Introduction

Methamphetamine is a potent central nervous system stimulant that is a major drug of abuse worldwide. In forensic analysis, it is often necessary to identify methamphetamine and its derivatives in various matrices. Derivatization is a common technique used in gas chromatography to improve the chromatographic properties and mass spectral characteristics of analytes. Carbamate derivatives, such as **methamphetamine ethyl carbamate**, are formed

by the reaction of methamphetamine with chloroformates. Understanding the mass spectrometric fragmentation of these derivatives is crucial for their unambiguous identification. This application note outlines the predicted fragmentation pattern of **methamphetamine ethyl carbamate** and provides detailed protocols for its analysis.

Predicted Mass Spectrometry Fragmentation Pathway

The fragmentation of **methamphetamine ethyl carbamate** under electron ionization (EI) in a GC-MS system is predicted to proceed through several key pathways, primarily driven by the stability of the resulting fragment ions. The molecular formula for **methamphetamine ethyl carbamate** is C₁₃H₁₉NO₂ with a molecular weight of 221.3 g/mol .^[1]

The primary fragmentation is expected to be an alpha-cleavage (α -cleavage) at the carbon-carbon bond between the benzyl group and the carbon atom attached to the nitrogen. This is a characteristic fragmentation for phenethylamines and their derivatives, often resulting in the base peak.^[2]

Another significant fragmentation pathway involves the cleavage of the carbamate group.

Key Predicted Fragment Ions:

- m/z 58 (Iminium ion): This is predicted to be the base peak, arising from the characteristic α -cleavage of the bond between the benzyl group and the chiral carbon. This results in the formation of a stable N-methyl-N-ethylaminium ion.
- m/z 91 (Tropylium ion): Cleavage of the bond beta to the aromatic ring can lead to the formation of the benzyl cation, which rearranges to the highly stable tropylium ion.
- m/z 162: Loss of the ethyl group from the carbamate moiety.
- m/z 148: Loss of the entire ethoxycarbonyl group.
- m/z 118: A fragment resulting from a hydrogen rearrangement and cleavage of the phenylpropane backbone.^[3]

Data Presentation

Table 1: Predicted Key Fragment Ions of **Methamphetamine Ethyl Carbamate** in EI-MS

m/z	Predicted Structure	Proposed Fragmentation Pathway	Predicted Relative Abundance
221	[M] ⁺ •	Molecular Ion	Low
162	[M-C ₂ H ₅] ⁺	Loss of the ethyl group from the carbamate	Moderate
148	[M-COOC ₂ H ₅] ⁺	Loss of the ethoxycarbonyl group	Moderate
118	[C ₉ H ₁₂ N] ⁺	Hydrogen rearrangement and cleavage	Moderate
91	[C ₇ H ₇] ⁺	Tropylium ion from benzyl group	High
58	[C ₃ H ₈ N] ⁺	Iminium ion from α-cleavage	Base Peak

Experimental Protocols

The following are detailed, adaptable protocols for the analysis of **methamphetamine ethyl carbamate** using GC-MS and LC-MS/MS. These protocols are based on established methods for the analysis of methamphetamine, its derivatives, and other carbamates.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of derivatized methamphetamine in various sample matrices.

1. Sample Preparation (Derivatization)

- To 1 mL of sample extract in a suitable solvent (e.g., methanol), add 50 μ L of a derivatizing agent such as ethyl chloroformate.
- Vortex the mixture for 1 minute.
- Allow the reaction to proceed at room temperature for 15 minutes.
- Evaporate the solvent under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of ethyl acetate for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

- Gas Chromatograph: Agilent 6890 or similar.
- Mass Spectrometer: Agilent 5973 or similar mass selective detector.[8]
- Column: DB-1MS, 30 m x 0.25 mm i.d., 0.25 μ m film thickness, or equivalent non-polar capillary column.[8]
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.[8]
- Injector Temperature: 250°C.[8]
- Injection Mode: Splitless (1 μ L injection volume).[8]
- Oven Temperature Program:
 - Initial temperature: 50°C, hold for 1 minute.
 - Ramp: 10°C/min to 300°C.
 - Hold: at 300°C for 10 minutes.[8]
- MSD Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Scan Range: m/z 40-550.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is suitable for the direct analysis of **methamphetamine ethyl carbamate** without derivatization, offering high sensitivity and specificity.[\[9\]](#)[\[10\]](#)

1. Sample Preparation

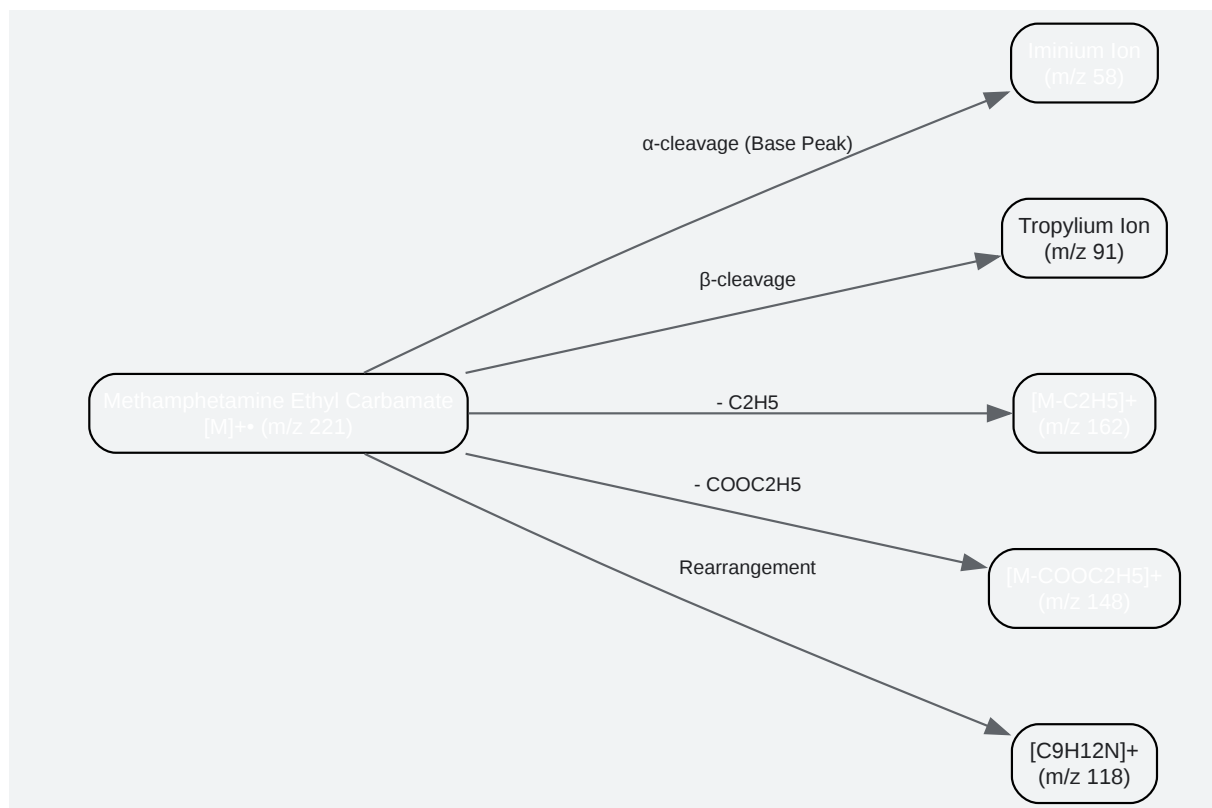
- Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte from the sample matrix.
- Evaporate the extraction solvent to dryness.
- Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions

- Liquid Chromatograph: Shimadzu Nexera UPLC, Agilent 1290 Infinity II, or similar.[\[11\]](#)
- Mass Spectrometer: Sciex 5500 triple quadrupole, Thermo Scientific Q Exactive, or similar.[\[12\]](#)[\[11\]](#)
- Column: A suitable C18 column (e.g., 100 x 2.1 mm, 2.6 µm).[\[12\]](#)
- Mobile Phase A: Water with 0.1% formic acid.[\[12\]](#)
- Mobile Phase B: Acetonitrile with 0.1% formic acid.[\[12\]](#)
- Gradient Elution:
 - Start with 5% B.

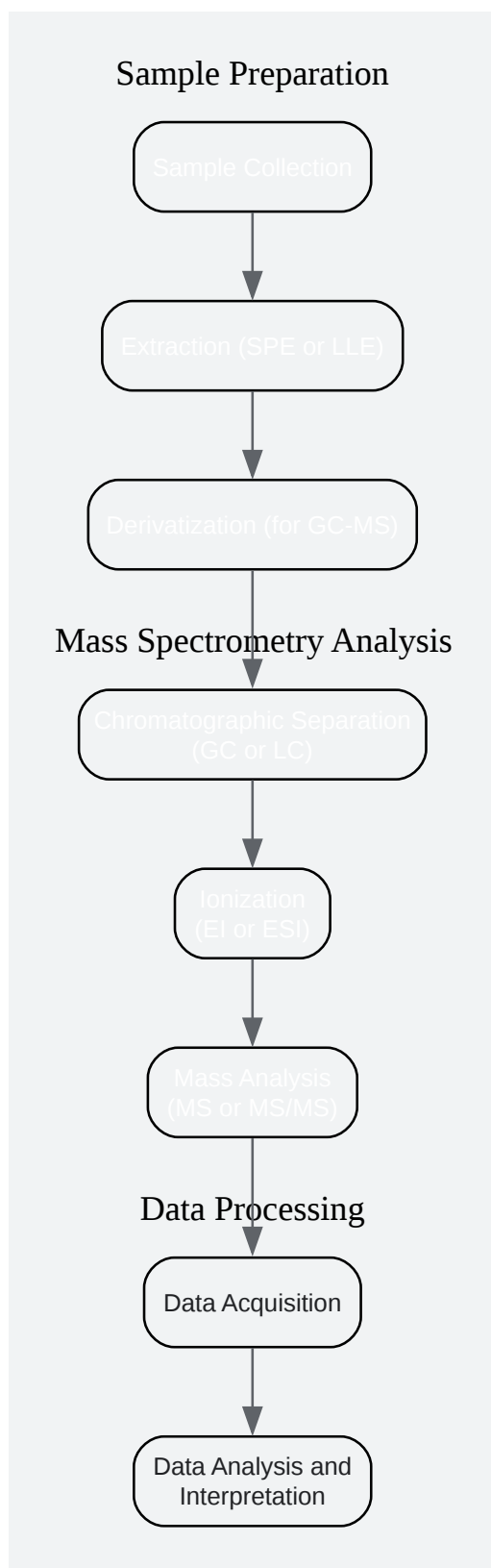
- Linearly increase to 95% B over 8 minutes.
- Hold at 95% B for 2 minutes.
- Return to 5% B and equilibrate for 3 minutes.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.[\[12\]](#)
- MS/MS Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Multiple Reaction Monitoring (MRM): Monitor for specific precursor-product ion transitions. The precursor ion would be the protonated molecule $[M+H]^+$ at m/z 222. Product ions would be selected from the predicted fragments (e.g., m/z 58, 91, 118).

Visualizations



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Caption: Predicted EI fragmentation pathway of **Methamphetamine Ethyl Carbamate**.



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Caption: General workflow for the mass spectrometric analysis of drug compounds.

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